molecular formula C11H12N2 B1215540 Deoxypeganine CAS No. 495-59-0

Deoxypeganine

Cat. No. B1215540
CAS RN: 495-59-0
M. Wt: 172.23 g/mol
InChI Key: WUFQLZTXIWKION-UHFFFAOYSA-N
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Description

Deoxypeganine is an alkaloid and a potent inhibitor of cholinesterase . It acts preferentially on butyrylcholinesterase and is a selective inhibitor of monoamine oxidase A . It is being developed for its potential utility in the pharmacological treatment of alcohol abuse to reduce craving and depression .


Synthesis Analysis

The synthesis of Deoxypeganine involves the preparation of deoxypeganine hydrochloride . Details of the technology of the synthesis and stage-wise analysis of the alkaloids deoxyvasicinone and deoxypeganine hydrochlorides have been provided . Another study discusses the mechanochemical modification of deoxypeganine hydrochloride by polyampholite .


Molecular Structure Analysis

Deoxypeganine has a molecular formula of C11H12N2 . The crystal structure of deoxypeganine hydrochloride has been established by the x-ray structural method . The structures of deoxypeganine salts were solved by x-ray structure analysis .


Chemical Reactions Analysis

The stability of deoxypeganine hydrochloride under the action of light has been established . The kinetics of the oxidation of deoxypeganine hydrochloride in aqueous solution in the presence of deoxyvasicinone hydrochloride have been studied .


Physical And Chemical Properties Analysis

Deoxypeganine has a density of 1.2±0.1 g/cm3, a boiling point of 311.6±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 52.6±0.5 cm3 .

Scientific Research Applications

1. Photochemical Oxidation Studies in Aqueous Solution

Specific Scientific Field

Physical Chemistry and Photochemistry

Summary

Deoxypeganine hydrochloride (DOP HCl) stability under light exposure has been investigated. Researchers studied the kinetics of its oxidation in aqueous solution, particularly in the presence of deoxyvasicinone hydrochloride. The focus was on understanding the difference in resistance to photochemical oxidation between the base deoxypeganine and its hydrochloride salt.

Experimental Procedures

Results

  • The study provided insights into the stability of DOP HCl and its behavior under light exposure .

2. Traditional Medicinal Uses

Specific Scientific Field

Ethnopharmacology and Traditional Medicine

Summary

Deoxypeganine has been used traditionally for various health benefits. These include cardiovascular support, gastrointestinal health, nervous system function, pain relief, diabetes management, respiratory health, and more .

3. Solvent Interaction Modeling

Specific Scientific Field

Computational Chemistry

Summary

Researchers explored hypothetical models of deoxypeganine’s interaction with solvents. Using quantum-chemical methods, they investigated the behavior of deoxypeganine molecules in different solvent environments. Additionally, excited triplet states of deoxypeganine and its analogues were calculated .

Safety And Hazards

Deoxypeganine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-5-10-9(4-1)8-13-7-3-6-11(13)12-10/h1-2,4-5H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFQLZTXIWKION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3CN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61939-05-7 (hydrochloride)
Record name 3-Deoxyvasicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40197807
Record name 3-Deoxyvasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxypeganine

CAS RN

495-59-0
Record name Deoxypeganine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Deoxyvasicine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deoxyvasicine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEOXYPEGANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3P6YTL6RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
VN Plugar', ND Abdullaev, YV Rashkes… - Chemistry of Natural …, 1983 - Springer
The structures of the main components of the total metabolites of the anticholinesterase drug deoxypeganine (DOP) and its analog deoxyvasicinone (DOV) in the rat organism have …
Number of citations: 8 link.springer.com
A Karimov, MV Telezhenetskaya… - Chemistry of Natural …, 1982 - Springer
… We shall give the results of the synthesis of the 6-methoxy-, 7-methoxy-, and 8-methoxyderivatives and the corresponding hydroxy-substituted analogs of deoxypeganine and deoxyvasi…
Number of citations: 2 link.springer.com
AG Tozhibaev, KK Turgunov, B Tashkhodzhaev… - Chemistry of natural …, 2006 - Springer
The structures of deoxypeganine (DOP) hydrochloride and oxalate were solved by x-ray structure analysis. An infinite chain along the crystallographic c axis was formed in the crystal …
Number of citations: 4 link.springer.com
F Tursunkhodjaeva, N Sokhibova - researchgate.net
… deoxypeganine and two its amino derivatives on two animal models. In the first series of experiments deoxypeganine … functions improvement than deoxypeganine and galantamine that …
Number of citations: 2 www.researchgate.net
S Javzan, D Selenge, N Amartuvshin… - Mongolian Journal of …, 2015 - mongoliajol.info
… Deoxypeganine (6): It was obtained as a pale white powder, which gives an orange-red color with Dragendorff’s reagent on a TLC plate. A molecular formula was determined as …
Number of citations: 7 mongoliajol.info
AL D'yakonov, MV Telezhenetskaya - Chemistry of Natural Compounds, 1991 - Springer
… of a chloroform solution of deoxypeganine as the free base it … When deoxypeganine hydrochloride was used, the concen… on the photochemical oxidation of deoxypeganine, therefore, …
Number of citations: 1 link.springer.com
A Nabiev, R Shakirov, SY Yunusov - Chemistry of Natural Compounds, 1976 - Springer
… We propose a method for the quantitative determination of deoxypeganine in the plant raw … the deoxypeganine in the eluate by micro nonaqaeous titration [2]. The deoxypeganine was …
Number of citations: 3 link.springer.com
T Herraiz, H Guillén, VJ Arán, A Salgado - Food and Chemical Toxicology, 2017 - Elsevier
… harmala extracts and characterized as peganine (vasicine), deoxypeganine (deoxyvasicine… Peganine appeared in flowers and leaves in high levels; high amounts of deoxypeganine …
Number of citations: 44 www.sciencedirect.com
G Deng, W Liu, C Ma, X Rong, Y Zhang, Y Wang… - Journal of …, 2019 - Elsevier
Ethnopharmacological relevance Aerial parts of Peganum harmala Linn are a Uighur traditional medicinal herb in China used to treat amnesia, bronchial asthma, and cough. …
Number of citations: 7 www.sciencedirect.com
A Irisbaev, KM Shakhidoyatov, CS Kadyrov - Chemistry of Natural …, 1975 - Springer
Continuing investigations on the synthesis of deoxypeganine derivatives [1, 2], we have performed the reactions of acetanilide and of p-methoxyacetanilide with N-(hydroxymethyl) …
Number of citations: 2 link.springer.com

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